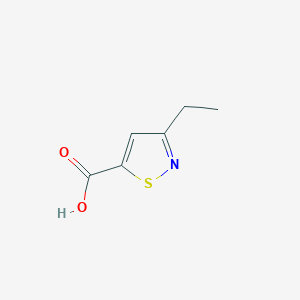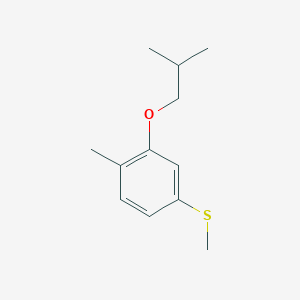
(3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H8ClFOS It is characterized by the presence of a thiophene ring substituted with chlorine and fluorine atoms, and a phenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-fluorothiophene with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols and alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane.
Applications De Recherche Scientifique
(3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
(3-Chloro-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol: This compound has a similar structure but with a trifluoromethyl group instead of a fluorine atom.
Phenylacetone: Although structurally different, phenylacetone shares some chemical properties and is used in similar synthetic applications.
Uniqueness: (3-Chloro-5-fluorothiophen-2-yl)(phenyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H8ClFOS |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
(3-chloro-5-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8ClFOS/c12-8-6-9(13)15-11(8)10(14)7-4-2-1-3-5-7/h1-6,10,14H |
Clé InChI |
NHDOMHSZKDOYIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C=C(S2)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)


